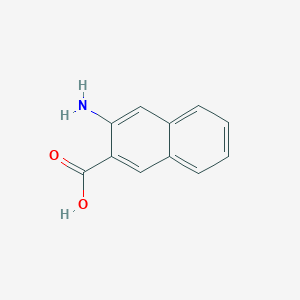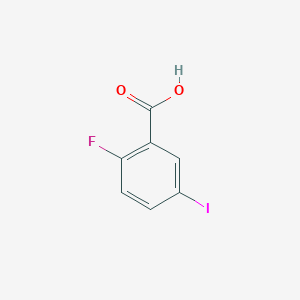
2-Fluoro-5-iodobenzoic acid
概要
説明
2-Fluoro-5-iodobenzoic acid is a precursor molecule that has been shown to generate ETD reagents via ESI followed by CID . It is used as a starting material in the synthesis of 3, 6-disubstituted 2-pyridinecarboxamide (GK activators) .
Molecular Structure Analysis
The molecular formula of 2-Fluoro-5-iodobenzoic acid is C6H3FICOOH . The molecular weight is 266.01 .Chemical Reactions Analysis
2-Fluoro-5-iodobenzoic acid may be used in the preparation of 1-N-ethyl 6-iodoquinolonic acid and 1-N-cyclopropyl 6-iodoquinolonic acid . It may also be used as a precursor for the generation of electron transfer dissociation (ETD) reagents .Physical And Chemical Properties Analysis
2-Fluoro-5-iodobenzoic acid is a solid substance . Its melting point is between 164-168 °C .科学的研究の応用
- Application : 2-Fluoro-5-iodobenzoic acid serves as a precursor for synthesizing quinolonic acid derivatives. For example:
- Application : 2-Fluoro-5-iodobenzoic acid acts as a precursor for generating ETD reagents. Researchers use it to create specific reagents that enhance peptide fragmentation during ETD analysis. These reagents improve the identification of post-translational modifications and protein structures .
- Application : Researchers utilize 2-Fluoro-5-iodobenzoic acid as a starting material in the synthesis of 3,6-disubstituted 2-pyridinecarboxamide , which may act as GK activators. These compounds could have implications in diabetes research and drug discovery .
Quinolonic Acid Derivatives Synthesis
Electron Transfer Dissociation (ETD) Reagents
GK Activators Synthesis
Safety and Hazards
作用機序
Target of Action
2-Fluoro-5-iodobenzoic acid is a chemical compound used in proteomics research
Mode of Action
The compound is used as a precursor molecule to generate Electron Transfer Dissociation (ETD) reagents . ETD is a method used in mass spectrometry to fragment ions in a controlled way, which is particularly useful in proteomics for identifying peptides and proteins.
Biochemical Pathways
It’s known that the compound is used in the synthesis of 3, 6-disubstituted 2-pyridinecarboxamide , indicating its involvement in the biochemical pathways related to these substances.
Pharmacokinetics
The compound’s solubility and other physicochemical properties would play a significant role in its bioavailability .
Result of Action
As a precursor for etd reagents, it contributes to the generation of controlled ion fragments in mass spectrometry, aiding in the identification of peptides and proteins .
特性
IUPAC Name |
2-fluoro-5-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNJHBNTHVHALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381195 | |
| Record name | 2-Fluoro-5-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-iodobenzoic acid | |
CAS RN |
124700-41-0 | |
| Record name | 2-Fluoro-5-iodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124700-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-fluoro-5-iodobenzoic acid being investigated as a potential reagent for electron-transfer dissociation (ETD) in mass spectrometry?
A1: The research article explores alternative ways to generate reagent anions for ETD, a technique used to fragment polypeptide ions in mass spectrometry. Traditional methods of generating these anions often face challenges, particularly with producing high mass-to-charge ratio (m/z) reagents. 2-fluoro-5-iodobenzoic acid, when subjected to electrospray ionization (ESI) followed by collision-induced dissociation (CID), generates an anion with a suitable m/z ratio []. This makes it a potential candidate for ETD reagent generation.
Q2: What specific characteristic of 2-fluoro-5-iodobenzoic acid makes it suitable for generating ETD reagents via the described ESI/CID method?
A2: The key lies in the molecule's fragmentation behavior. When 2-fluoro-5-iodobenzoic acid undergoes ESI, it efficiently forms a deprotonated ion []. This deprotonated species can then be subjected to CID, causing it to lose carbon dioxide (CO2) and form the desired anion for ETD. This two-step process offers a viable route to produce ETD reagents, especially for cases where generating high m/z reagents directly is difficult.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

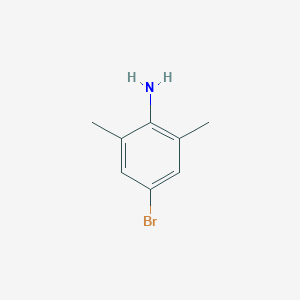
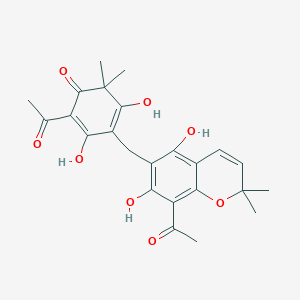
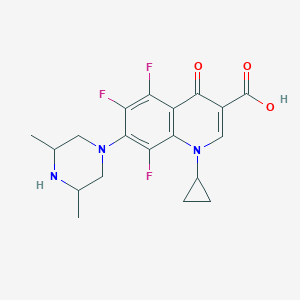
![2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B44777.png)


![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B44783.png)


